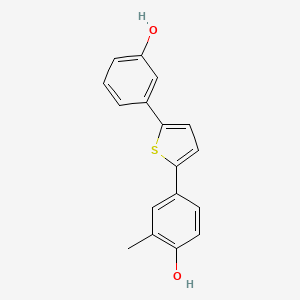

4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol is a phenol-based molecule that is of interest due to its potential electroactive properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, which can provide insights into the properties and behaviors that 4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol may exhibit.

Synthesis Analysis

The synthesis of related electroactive phenol-based polymers has been demonstrated in the literature. For instance, a monomer named 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol (4-DTPP) was synthesized through the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol . This process involved electrochemical polymerization using LiClO4 as the supporting electrolyte in acetonitrile. The polymerization was further extended to copolymerization with thiophene and 3,4-ethylenedioxythiophene in a similar electrolyte-solvent system. The oxidative polycondensation reaction was carried out in an aqueous alkaline medium using NaOCl as the oxidant . These methods could potentially be adapted for the synthesis of 4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol and its polymers.

Molecular Structure Analysis

The molecular structure of phenol derivatives can be extensively studied using various spectroscopic and computational techniques. For example, quantum chemical calculations were performed on a structurally similar compound, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, using DFT (B3LYP) with 6-31G(d,p) and LanL2DZ basis sets . These calculations can provide detailed information on molecular parameters such as bond lengths and angles, as well as insights into the electronic structure through analyses like HOMO-LUMO, Fukui functions, and molecular electrostatic potential (MEP) . Similar studies could be conducted on 4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol to understand its molecular structure.

Chemical Reactions Analysis

The reactivity of phenol-based compounds can be inferred from their electronic structure and the presence of functional groups. The molecular docking and quantum chemical calculations mentioned in the second paper can predict the biological effects based on molecular docking results, which implies potential reactivity with biological targets. The electroactive phenol-based polymer mentioned in the first paper was synthesized by oxidative polycondensation, indicating that the phenol moiety can undergo oxidation reactions to form polymers. These analyses can be applied to predict the chemical reactions that 4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenol-based compounds are crucial for their practical applications. The first paper provides characterizations of the synthesized monomer and polymer using techniques such as FT-IR, UV–vis, 1H-NMR, TG–DTA, DSC, GPC, and solubility tests. The electrical conductivities were measured, and fluorescence measurements were carried out in various solvents . These characterizations are essential for understanding the stability, solubility, thermal properties, and electrical properties of the compounds. Similar analyses would be necessary to comprehensively characterize the physical and chemical properties of 4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol.

科学的研究の応用

Synthesis and Polymer Applications

Research by Kaya and Aydın (2012) introduced a novel approach for synthesizing an electroactive phenol-based polymer, which included derivatives similar to the compound of interest. The polymer exhibited promising electrical conductivities and fluorescence properties, suggesting potential applications in electronic and optoelectronic devices (Kaya & Aydın, 2012).

Sensing Technologies

Ma et al. (2013) reported the development of selective and colorimetric fluoride chemosensors, incorporating phenol hydroxyl groups. These sensors demonstrated significant sensitivity towards fluoride ions, indicating potential applications in environmental monitoring and health care (Ma et al., 2013).

Antibacterial and Antifungal Screening

A study by Landage, Thube, and Karale (2019) focused on synthesizing novel derivatives with potential antibacterial activities. These compounds were evaluated for their efficacy against various bacterial strains, showcasing the compound's relevance in developing new antimicrobial agents (Landage et al., 2019).

Material Science and Photovoltaic Applications

Research on small molecules containing rigidified thiophenes for bulk-heterojunction solar cells by Gupta et al. (2015) explored derivatives related to the compound . These molecules were designed to enhance the efficiency of solar cells, indicating the compound's utility in renewable energy technologies (Gupta et al., 2015).

作用機序

- The primary target of this compound is likely a specific receptor or enzyme. Unfortunately, I couldn’t find specific information about its exact target. However, indole derivatives have been reported to interact with various receptors, including those involved in antiviral, anti-inflammatory, anticancer, and antidiabetic activities .

- Without specific data on this compound, we can’t pinpoint exact pathways. However, indole derivatives have been associated with antiviral, antioxidant, and antitubercular effects .

Target of Action

Biochemical Pathways

特性

IUPAC Name |

4-[5-(3-hydroxyphenyl)thiophen-2-yl]-2-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2S/c1-11-9-13(5-6-15(11)19)17-8-7-16(20-17)12-3-2-4-14(18)10-12/h2-10,18-19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDRVGLMFQWTDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(S2)C3=CC(=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)

![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)

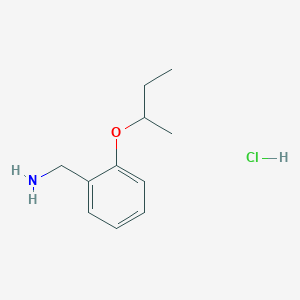

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)